5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine
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Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is a chemical compound with the molecular formula C7H11N3 . It is a derivative of imidazopyridine, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, has been reported in the literature . The synthesis involves the condensation of carbohydrazide with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3/c8-6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4,8H2 . This indicates that the compound has a tetrahydroimidazo[1,2-a]pyridine core with an amine group at the 6-position .Physical and Chemical Properties Analysis
The molecular weight of this compound is 152.2 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Compounds like 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine serve as key intermediates in the synthesis of more complex molecules. The chemistry and properties of related heterocyclic compounds, including their preparation procedures, protonated/deprotonated forms, and complex compound formations, have been extensively reviewed. These reviews highlight the importance of such compounds in developing new materials with specific magnetic, spectroscopic, and electrochemical properties (Boča, Jameson, & Linert, 2011).
Medicinal Applications
Heterocyclic N-oxide derivatives, which are structurally related to this compound, have been highlighted for their medicinal applications. These compounds are involved in forming metal complexes, designing catalysts, and displaying various biological activities such as anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Catalysis and Organic Synthesis
The role of substituted amines containing heterocyclic groups in catalysis and organic synthesis has been reviewed, focusing on their ability to simulate structures similar to those found in biological systems and imitate the activity of superoxide dismutase (Zhan Jingan, 2008). Additionally, the synthesis of pyrimidine derivatives, which share a structural resemblance with this compound, has shown a broad range of anti-inflammatory effects and has been a subject of structure–activity relationship studies (Rashid et al., 2021).
Optoelectronic Materials
Compounds containing pyrimidine rings, related to the structure of interest, have been extensively studied for their applications in creating novel optoelectronic materials. These studies reveal the potential for using such heterocyclic frameworks in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGFKLHPPROGNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-58-1 |
Source
|
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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